molecular formula C16H19NO3 B13893738 Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate

Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate

Cat. No.: B13893738
M. Wt: 273.33 g/mol
InChI Key: YDUNQMUHKZGQDS-UHFFFAOYSA-N
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Description

1-Boc-spiro[azetidine-3,2’-inden]-1’(3’H)-one is a complex organic compound featuring a spirocyclic structure The compound includes an azetidine ring fused to an indene moiety, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-spiro[azetidine-3,2’-inden]-1’(3’H)-one typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Spirocyclization: The azetidine ring is fused to the indene moiety through a spirocyclization reaction.

    Boc Protection: The nitrogen atom in the azetidine ring is protected using a tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-Boc-spiro[azetidine-3,2’-inden]-1’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-spiro[azetidine-3,2’-inden]-1’(3’H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Compounds with similar spirocyclic structures.

    Azetidine Derivatives: Compounds containing the azetidine ring.

    Indene Derivatives: Compounds containing the indene moiety.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl 3-oxospiro[1H-indene-2,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C16H19NO3/c1-15(2,3)20-14(19)17-9-16(10-17)8-11-6-4-5-7-12(11)13(16)18/h4-7H,8-10H2,1-3H3

InChI Key

YDUNQMUHKZGQDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC3=CC=CC=C3C2=O

Origin of Product

United States

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